(2E)-2-[(4-hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile (2E)-2-[(4-hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile
Brand Name: Vulcanchem
CAS No.: 150300-51-9
VCID: VC4218653
InChI: InChI=1S/C14H15NO2/c1-14(2,3)13(17)11(9-15)8-10-4-6-12(16)7-5-10/h4-8,16H,1-3H3/b11-8+
SMILES: CC(C)(C)C(=O)C(=CC1=CC=C(C=C1)O)C#N
Molecular Formula: C14H15NO2
Molecular Weight: 229.279

(2E)-2-[(4-hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile

CAS No.: 150300-51-9

Cat. No.: VC4218653

Molecular Formula: C14H15NO2

Molecular Weight: 229.279

* For research use only. Not for human or veterinary use.

(2E)-2-[(4-hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile - 150300-51-9

Specification

CAS No. 150300-51-9
Molecular Formula C14H15NO2
Molecular Weight 229.279
IUPAC Name (2E)-2-[(4-hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile
Standard InChI InChI=1S/C14H15NO2/c1-14(2,3)13(17)11(9-15)8-10-4-6-12(16)7-5-10/h4-8,16H,1-3H3/b11-8+
Standard InChI Key BDKGQXNLVUZZRR-DHZHZOJOSA-N
SMILES CC(C)(C)C(=O)C(=CC1=CC=C(C=C1)O)C#N

Introduction

Chemical Structure and Functional Group Analysis

Molecular Architecture

The compound’s IUPAC name, (2E)-2-[(4-hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile, reflects its key functional groups:

  • Hydroxyphenyl group: A benzene ring substituted with a hydroxyl group at the para position, contributing to hydrogen-bonding capabilities and potential antioxidant activity .

  • Nitrile group (-C≡N): A polar functional group that enhances molecular stability and participates in nucleophilic addition reactions.

  • Ketone group (C=O): A reactive carbonyl group that facilitates condensation and redox reactions.

The E-configuration of the methylidene group ensures spatial arrangement critical for intermolecular interactions.

Table 1: Key Structural Attributes

PropertyValue/Description
Molecular FormulaC₁₄H₁₅NO₂
Molecular Weight229.27 g/mol
Functional GroupsHydroxyphenyl, nitrile, ketone
Isomeric SMILESCC(C)(C)C(=O)/C(=C/C1=CC=C(C=C1)O)/C#N

Synthetic Pathways and Reaction Mechanisms

Condensation-Based Synthesis

While explicit synthetic protocols for this compound are scarce, analogous compounds suggest a condensation reaction between 4-hydroxybenzaldehyde and 4,4-dimethyl-3-oxopentanenitrile under basic conditions. A base such as sodium hydroxide likely deprotonates the aldehyde, enabling nucleophilic attack by the nitrile-containing reactant.

Example Reaction Scheme:

4-Hydroxybenzaldehyde+4,4-Dimethyl-3-oxopentanenitrileNaOH(2E)-2-[(4-Hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile\text{4-Hydroxybenzaldehyde} + \text{4,4-Dimethyl-3-oxopentanenitrile} \xrightarrow{\text{NaOH}} \text{(2E)-2-[(4-Hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile}

This route parallels methods used in synthesizing structurally related hydroxyphenyl acetamides .

Industrial-Scale Production

Industrial synthesis would optimize reaction conditions (e.g., temperature, solvent selection) to maximize yield and purity. Continuous flow reactors could enhance efficiency, as demonstrated in piperazine derivative synthesis .

Reactivity and Chemical Transformations

Oxidation and Reduction

  • Oxidation: The hydroxyphenyl group may oxidize to quinones under strong oxidizing agents like KMnO₄, altering electronic properties.

  • Reduction: The nitrile group can be reduced to an amine using LiAlH₄, potentially modifying biological activity.

Substitution Reactions

The hydroxyl group’s nucleophilicity allows for ether or ester formation, expanding derivatization possibilities. For example, alkylation with methyl iodide would yield a methoxy-substituted analog.

ApplicationMechanismSupporting Evidence
AntioxidantROS scavenging via phenolic -OHSimilar hydroxyphenyl compounds
NeuroprotectionAmyloid-beta inhibitionStructural analogs
AntimicrobialMembrane disruptionNitrile-containing agents

Materials Science Applications

Polymer Synthesis

The nitrile group’s polarity and reactivity make it a candidate for creating high-performance polymers. For instance, polyacrylonitrile derivatives are valued for thermal stability, suggesting potential in material science .

Catalytic Applications

Ketone and nitrile functionalities could coordinate metals, enabling use in heterogeneous catalysis. Similar structures have been employed in aldol condensations .

Comparative Analysis with Analogous Compounds

Methoxy-Substituted Derivative

Replacing the hydroxyl group with methoxy reduces hydrogen-bonding capacity but increases lipophilicity, potentially enhancing bioavailability.

Chloro-Substituted Derivative

Chlorine’s electron-withdrawing effect could augment electrophilic reactivity, favoring substitution reactions.

Challenges and Future Directions

Current limitations include a lack of direct pharmacological data and scalable synthetic protocols. Future work should prioritize:

  • In vitro bioactivity assays to validate antioxidant and neuroprotective claims.

  • Structure-activity relationship (SAR) studies to optimize therapeutic potential.

  • Green chemistry approaches to improve synthetic sustainability.

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